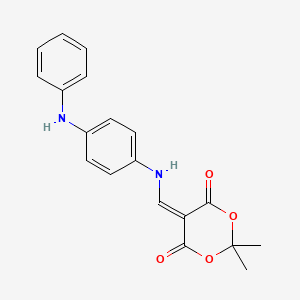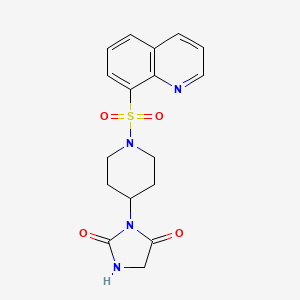![molecular formula C14H10N4OS3 B2505790 1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea CAS No. 1286717-61-0](/img/structure/B2505790.png)
1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H10N4OS3 and its molecular weight is 346.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Chemistry and Safer Reagents
Urea derivatives, including compounds similar to 1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea, have been synthesized using safer reagents as substitutes for hazardous materials like phosgene. This approach aligns with modern environmentally friendly synthetic chemistry's goals to minimize hazardous waste and improve safety in chemical processes. Such methodologies have utilized cleaner alternatives like bis(4-nitrophenyl)carbonate and triphosgene for large-scale production, emphasizing the importance of developing safer synthetic routes in the chemical industry (Bigi, Maggi, & Sartori, 2000).
Novel Synthesis and Antitumor Activities
Research on novel urea derivatives, including the structure of interest, has shown promising antitumor activities. The synthesis of new derivatives and their structural confirmation through methods like NMR and X-ray diffraction analysis have paved the way for identifying compounds with potential antitumor properties. This highlights the compound's role in the development of new therapeutic agents targeting cancer (Ling et al., 2008).
Charge Generation Materials for Photoconductive Devices
Urea derivatives have been utilized in synthesizing bisazo compounds, serving as charge generation materials in organic photoconductive devices. This application demonstrates the compound's potential in electronic and photonic technologies, contributing to advancements in materials science for improved xerographic performance and energy-efficient devices (Zhao et al., 2008).
Hydrogel Formation and Rheological Properties
The compound's analogs have shown the ability to form hydrogels in acidic environments, with their rheology and morphology tunable by the anion identity. This application is significant in materials science for designing gels with specific physical properties for medical and industrial applications. The study of these gels reveals insights into the interactions between urea derivatives and various anions, offering a method to tailor the material's mechanical and structural characteristics (Lloyd & Steed, 2011).
Enantioselective Anion Receptors
Non-racemic atropisomeric (thio)ureas, related to the compound , have been explored as neutral enantioselective anion receptors, particularly for amino acid derivatives. This research underscores the compound's potential in chiral recognition and separation processes, which are crucial in pharmaceutical synthesis and analytical chemistry. The findings from such studies contribute to the understanding of molecular recognition and the development of selective receptors (Roussel et al., 2006).
Propiedades
IUPAC Name |
1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS3/c1-7-15-8-4-5-9-12(11(8)21-7)22-14(16-9)18-13(19)17-10-3-2-6-20-10/h2-6H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWFNBVYEODLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)
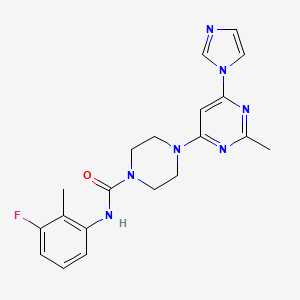
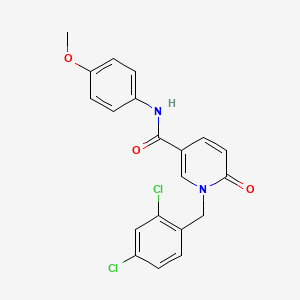
![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)
![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)

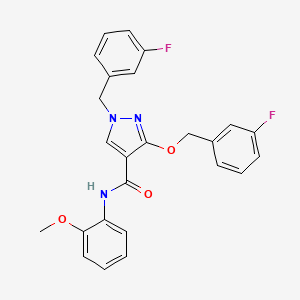
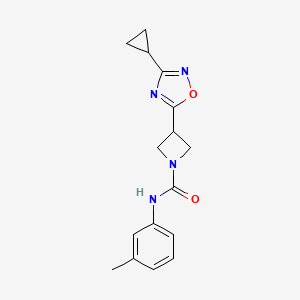
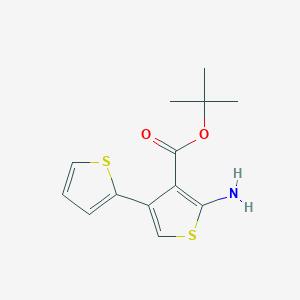
![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)
